2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H18ClNO6 and a molecular weight of 511.923 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves multiple steps, typically starting with the preparation of the isoindoline core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring stringent quality control measures to maintain product consistency .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE: Similar structure but different substituents.
2-OXO-2-PHENYLETHYL 2-(2-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE: Contains a methoxy group instead of a phenoxy group.
Uniqueness
2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C29H18ClNO6 |
---|---|
Molecular Weight |
511.9 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenoxyphenyl)ethyl] 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C29H18ClNO6/c30-20-5-4-6-21(16-20)31-27(33)24-14-11-19(15-25(24)28(31)34)29(35)36-17-26(32)18-9-12-23(13-10-18)37-22-7-2-1-3-8-22/h1-16H,17H2 |
InChI Key |
ACZQZRNVAGRWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.